molecular formula C29H29ClN4O2 B1671178 Eln-441958 CAS No. 913064-47-8

Eln-441958

Numéro de catalogue B1671178
Numéro CAS: 913064-47-8
Poids moléculaire: 501 g/mol
Clé InChI: ARYQHSWJGHCGJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eln-441958 is a potent, neutral, competitive, and selective bradykinin B1 receptor antagonist . It has a Ki of 0.26 nM against the native human bradykinin B1 receptor . Eln-441958 has high oral bioavailability and low CNS exposure in mice .


Molecular Structure Analysis

The molecular formula of Eln-441958 is C29H29ClN4O2 . The exact mass is 500.20 and the molecular weight is 501.02 .


Chemical Reactions Analysis

Eln-441958 is selective for primate over rodent B1 receptors . It has good permeability and metabolic stability .


Physical And Chemical Properties Analysis

Eln-441958 has a boiling point of 738.4±60.0 °C . Its density is 1.37±0.1 g/cm3 . It is soluble in DMSO .

Safety And Hazards

Eln-441958 should be handled with care. Avoid contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water .

Propriétés

IUPAC Name

7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O2/c30-25-6-2-4-22-20-34(28(36)26(22)25)24-5-1-3-21(19-24)27(35)33-17-11-29(12-18-33)9-15-32(16-10-29)23-7-13-31-14-8-23/h1-8,13-14,19H,9-12,15-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYQHSWJGHCGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCN(CC2)C(=O)C3=CC(=CC=C3)N4CC5=C(C4=O)C(=CC=C5)Cl)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(3-((9-(pyridin-4-yl)-3,9-diazaspiro(5.5)undecan-3-yl)carbonyl)phenyl)-2,3-dihydroisoindol-1-one

CAS RN

913064-47-8
Record name ELN-441958
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913064478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELN-441958
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62X909Y89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eln-441958
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Eln-441958
Reactant of Route 3
Reactant of Route 3
Eln-441958
Reactant of Route 4
Reactant of Route 4
Eln-441958
Reactant of Route 5
Reactant of Route 5
Eln-441958
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Eln-441958

Citations

For This Compound
7
Citations
A Rouhiainen, N Kulesskaya, M Mennesson… - Scientific reports, 2019 - nature.com
… We injected DBA/2NCrl mice subcutaneously with B1 receptor non-peptide receptor antagonist ELN-441958 or B2 receptor non-peptide antagonists bradyzide or WIN 64338 and …
Number of citations: 12 www.nature.com
X Ni, W Wang, Y Liu, Y Lin, F Zhang, W Lei… - Frontiers in …, 2022 - frontiersin.org
… By contrast, the induction of PTGS2 expression by DABK (0.1 μM, 4 h) was blocked by the BDKRB1 antagonist ELN-441958 (1 μM) but not by the BDKRB2 antagonist icatibant (1 μM) (…
Number of citations: 4 www.frontiersin.org
F Qadri, M Bader - Expert opinion on therapeutic targets, 2018 - Taylor & Francis
Introduction: Kinins are peptide mediators exerting their pro-inflammatory actions by the selective stimulation of two distinct G-protein coupled receptors, termed BKB1R and BKB2R. …
Number of citations: 70 www.tandfonline.com
FL van de Veerdonk, MG Netea, M van Deuren… - Elife, 2020 - elifesciences.org
COVID-19 patients can present with pulmonary edema early in disease. We propose that this is due to a local vascular problem because of activation of bradykinin 1 receptor (B1R) and …
Number of citations: 297 elifesciences.org
JN Sharma - Recent Developments in the Regulation of Kinins, 2014 - Springer
… In addition, analgesic efficacy profile of the novel B 1 receptor antagonist (ELN 441958 ) has been also established by Hawkinson et al. (2007). It is demonstrated that BK has an …
Number of citations: 24 link.springer.com
CI Fincham, A Bressan, M Paris, C Rossi… - Expert opinion on …, 2009 - Taylor & Francis
… In these compounds (example 38) was a product also known as ELN-441958, for which a detailed … (7 – 12) for Elan B1R antagonists from Citation[39] and the structure of ELN-441958. …
Number of citations: 43 www.tandfonline.com
JJ Chen, K Biswas - Progress in medicinal chemistry, 2008 - Elsevier
… In a recent publication, ELN-441958 (28) was disclosed as a potent B1 antagonist (K i =0.6 nM; IC 50 =0.55 nM (hB1)) [52]. Interestingly, this compound is also active against the rhesus …
Number of citations: 15 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.